
1-(Cyclopropylmethyl)pyrrolidine-2-methylamine
Overview
Description
1-(Cyclopropylmethyl)pyrrolidine-2-methylamine is a chemical compound with the molecular formula C9H18N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine typically involves the reaction of pyrrolidine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)pyrrolidine-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen functionality.
Substitution: Various substituted pyrrolidine derivatives depending on the halogenated compound used.
Scientific Research Applications
1-(Cyclopropylmethyl)pyrrolidine-2-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the cyclopropylmethyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Cyclopropylmethylamine: A simpler compound with only the cyclopropylmethyl group attached to the amine.
Uniqueness
1-(Cyclopropylmethyl)pyrrolidine-2-methylamine is unique due to the presence of both the cyclopropylmethyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential advantages over similar compounds in specific research and industrial contexts.
Biological Activity
1-(Cyclopropylmethyl)pyrrolidine-2-methylamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H16N2
- Molecular Weight: 168.25 g/mol
This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and a methylamine moiety, contributing to its unique pharmacological profile.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: It has been identified as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to neurotransmitter modulation and metabolic regulation.
- Receptor Modulation: The compound shows potential in modulating neurotransmitter receptors, which could influence synaptic transmission and neuronal signaling.
Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial properties. A platform for deep sequence-activity mapping highlighted its effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Its structural similarity to other psychoactive compounds positions it as a candidate for further investigation in neuropharmacology.
Case Studies
- Antimicrobial Activity Study:
-
Neurotransmitter Interaction Study:
- In vitro assays demonstrated that the compound enhances the release of dopamine in neuronal cultures, suggesting its role as a dopaminergic modulator. This could have implications for treating conditions such as Parkinson's disease .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest:
- Absorption: Rapid absorption following oral administration.
- Metabolism: Primarily metabolized in the liver, with potential active metabolites contributing to its biological effects.
- Elimination: Excreted mainly via urine.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-6-9-2-1-5-11(9)7-8-3-4-8/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIYFROFRTUSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992486 | |
Record name | 1-[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71820-57-0 | |
Record name | 1-(Cyclopropylmethyl)-2-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71820-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclopropylmethyl)pyrrolidine-2-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071820570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(cyclopropylmethyl)pyrrolidine-2-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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